N-(4-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)-2-(4-methoxyphenyl)acetamide
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Overview
Description
N-(4-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)-2-(4-methoxyphenyl)acetamide is a synthetic organic compound that has garnered interest in various fields of scientific research This compound features a unique structure that includes an imidazo[1,2-b]pyridazine core, which is known for its potential biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)-2-(4-methoxyphenyl)acetamide typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Imidazo[1,2-b]pyridazine Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the imidazo[1,2-b]pyridazine ring.
Introduction of the Methoxy Group: Methoxylation can be achieved using methanol and a suitable catalyst, such as sulfuric acid or a Lewis acid.
Attachment of the Phenyl Group: This step often involves a Suzuki coupling reaction, where a phenylboronic acid derivative reacts with a halogenated imidazo[1,2-b]pyridazine.
Acetylation: The final step involves the acetylation of the phenyl group using acetic anhydride or acetyl chloride in the presence of a base like pyridine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
N-(4-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)-2-(4-methoxyphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The imidazo[1,2-b]pyridazine core can be reduced under hydrogenation conditions to form dihydro derivatives.
Substitution: The phenyl rings can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas in the presence of palladium on carbon (Pd/C) catalyst.
Substitution: Nitration using a mixture of nitric acid and sulfuric acid; halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of methoxybenzaldehyde or methoxybenzoic acid derivatives.
Reduction: Formation of dihydroimidazo[1,2-b]pyridazine derivatives.
Substitution: Formation of nitro or halogenated phenyl derivatives.
Scientific Research Applications
N-(4-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)-2-(4-methoxyphenyl)acetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of N-(4-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)-2-(4-methoxyphenyl)acetamide involves its interaction with molecular targets such as enzymes or receptors. The imidazo[1,2-b]pyridazine core is known to bind to specific sites on proteins, modulating their activity. This can lead to inhibition or activation of biochemical pathways, resulting in the desired biological effects.
Comparison with Similar Compounds
Similar Compounds
- N-(4-(6-chloroimidazo[1,2-b]pyridazin-2-yl)phenyl)-2-(4-methoxyphenyl)acetamide
- N-(4-(6-methylimidazo[1,2-b]pyridazin-2-yl)phenyl)-2-(4-methoxyphenyl)acetamide
- N-(4-(6-ethoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)-2-(4-methoxyphenyl)acetamide
Uniqueness
N-(4-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)-2-(4-methoxyphenyl)acetamide stands out due to the presence of methoxy groups, which can enhance its solubility and bioavailability. Additionally, the specific substitution pattern on the imidazo[1,2-b]pyridazine core can lead to unique interactions with biological targets, making it a valuable compound for further research and development.
Properties
IUPAC Name |
N-[4-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl]-2-(4-methoxyphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N4O3/c1-28-18-9-3-15(4-10-18)13-21(27)23-17-7-5-16(6-8-17)19-14-26-20(24-19)11-12-22(25-26)29-2/h3-12,14H,13H2,1-2H3,(H,23,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IJUJIEPNSIMJGY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CC(=O)NC2=CC=C(C=C2)C3=CN4C(=N3)C=CC(=N4)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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